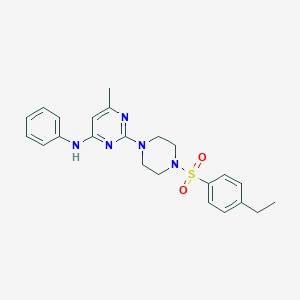

2-(4-((4-乙基苯基)磺酰基)哌嗪-1-基)-6-甲基-N-苯基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine" is a synthetic molecule that likely belongs to a class of compounds with a piperazine core structure, which is often seen in pharmaceutical agents. Piperazine derivatives are known for their wide range of biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . They are also explored for their antimicrobial , antibacterial , anthelmintic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the nucleophilic attack of amines on substituted pyrimidines or other electrophilic centers. For instance, a series of 4-piperazinopyrimidines were synthesized by reacting 2,4,6-trichloropyrimidine with various amines . Similarly, other studies have reported the synthesis of piperazine derivatives by treating secondary amines with sulfonyl chlorides followed by reactions with activated molecules like 2-furyl(1-piperazinyl)methanone . These synthetic routes often involve the use of solvents like acetonitrile and the presence of a base such as K2CO3 .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using techniques such as EI-MS, IR, 1H-NMR spectral analysis , and X-ray crystallography . The piperazine ring typically adopts a chair conformation, and the sulfonyl moiety is often in a distorted tetrahedral configuration . These structural features are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including Suzuki coupling, which is a cross-coupling reaction used to synthesize biaryl compounds . The functional group transformations in these reactions are generally efficient and yield high-purity products. The nature of substitutions on the piperazine ring and the sulfonyl group can significantly influence the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability as a therapeutic agent. For example, the antibacterial activities of these compounds can be assessed using growth rate methods, and their efficacy can be compared to standard drugs . The pharmacological properties, such as enzyme inhibitory activity, are also critical for evaluating the potential therapeutic applications of these compounds .

科学研究应用

合成和表征

该化合物,2-(4-((4-乙基苯基)磺酰基)哌嗪-1-基)-6-甲基-N-苯基嘧啶-4-胺,参与了各种衍生物的合成和表征,这些衍生物在药物化学中具有潜在价值。例如,新颖的4-二烷氨基-2-甲磺酰基-6-乙烯基嘧啶的并行溶液相合成展示了一种方法,从相关的嘧啶酮化合物开始,通过包括对甲苯磺酸酯取代、碱催化的重排和砜到砜醚氧化在内的三步过程得到产物(Radi et al., 2005)。这种合成途径强调了嘧啶衍生物的多功能性,可以生成具有不同生物活性的化合物。

生物评价

从咔唑开始合成的一系列咔唑衍生物,涉及与氯乙酸乙酯反应和环化等步骤,导致合成的化合物被评估其抗菌、抗真菌和抗癌活性。其中,某些衍生物对细菌和真菌菌株以及人类乳腺癌细胞系MCF7表现出显著活性(Sharma et al., 2014)。

聚合应用

三官能胺与二丙烯酰胺的迈克尔加成聚合,包括与哌嗪衍生物相关的聚合物,导致新型线性聚(酰胺胺)的形成。这些聚合物的研究涉及不同胺类,如4-氨甲基哌嗪,展示了这些化合物在创造具有特定主链结构的材料方面的潜力,为这类聚合物的反应性和应用提供了见解(Wang et al., 2005)。

抗癌药物开发

哌啶-4-羧酸乙酯-附加的1,3,4-噁二唑杂化物的顺序合成及其作为抗癌药物的评价突显了哌嗪和嘧啶衍生物的治疗潜力。该研究中的特定化合物表现出强大的抗癌活性,表明这些化学框架在开发新的抗癌疗法中的作用(Rehman et al., 2018)。

属性

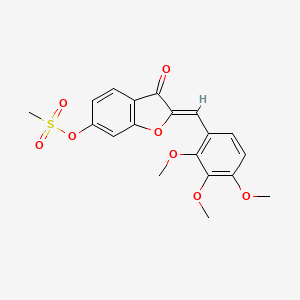

IUPAC Name |

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2S/c1-3-19-9-11-21(12-10-19)31(29,30)28-15-13-27(14-16-28)23-24-18(2)17-22(26-23)25-20-7-5-4-6-8-20/h4-12,17H,3,13-16H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYRJLQTQRSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)

![Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate](/img/structure/B2504279.png)

![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)

![N-[[4-(7-Oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2504292.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)

![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)